![molecular formula C11H13N3S2 B2449299 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-63-7](/img/structure/B2449299.png)
5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like this would be based on its IUPAC name. The “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” suggests that the compound has a thiadiazole ring with an amino-substituted ethyl-methylphenyl group at the 5-position and a thiol group at the 2-position .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in the molecule. The amino and thiol groups are likely to be reactive. They may undergo reactions like alkylation, acylation, oxidation, and reduction .Aplicaciones Científicas De Investigación
Structural Analysis and Comparison
Research by D. Lynch (2001) studied structures similar to 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol. The focus was on comparing the packing modes and hydrogen-bonding associations of 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole to understand their structural differences.
Synthesis and Pharmacological Evaluation
Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs for kidney-type glutaminase inhibition, highlighting the structure-activity relationship in thiadiazole derivatives.
Antihypertensive Properties
Turner et al. (1988) synthesized 2-aryl-5-hydrazino-1,3,4-thiadiazoles, showing their potential as antihypertensive agents. This research provides insight into the therapeutic potential of thiadiazole derivatives.
Antimicrobial Synthesis
Sah et al. (2014) focused on synthesizing formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activity. This demonstrates the relevance of thiadiazole derivatives in antimicrobial research.
Corrosion Inhibition
Attou et al. (2020) studied a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel, indicating the potential industrial applications of such compounds.
Crystal Structure and DFT Studies
Dani et al. (2013) conducted X-ray and DFT studies on similar thiadiazole compounds, offering insights into their molecular structure and stability.
Antidepressant Activity
Yusuf et al. (2008) synthesized imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol and evaluated their antidepressant activity, contributing to the understanding of thiadiazole's potential in treating depression.
Antioxidant Activity
El Ashry et al. (2019) explored the antioxidant activity of 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles, suggesting their use as potential antioxidants in pharmaceutical applications.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-ethyl-6-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-3-8-6-4-5-7(2)9(8)12-10-13-14-11(15)16-10/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENYRQHVSJLROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=NNC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (5-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2449216.png)
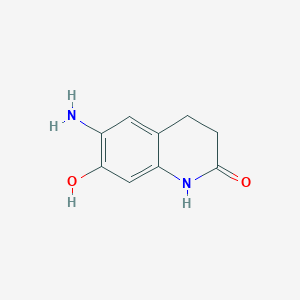
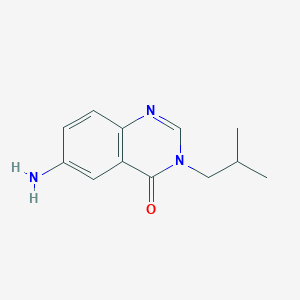
![2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2449221.png)
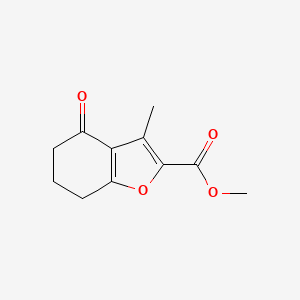
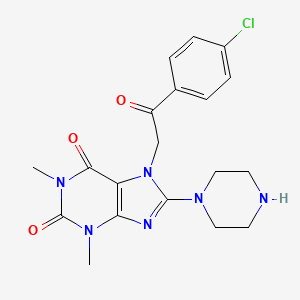
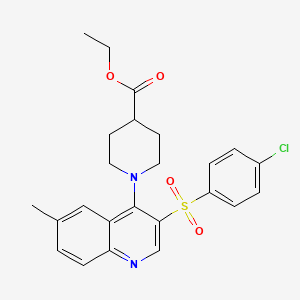
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2449231.png)
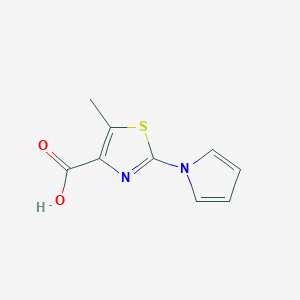
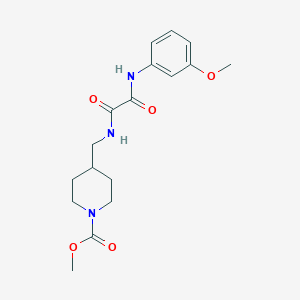
![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)
![2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2449236.png)
